molecular formula C11H10FNS B1488521 (2-Fluoro-5-(thiophen-2-yl)phenyl)methanamine CAS No. 1247525-76-3

(2-Fluoro-5-(thiophen-2-yl)phenyl)methanamine

Cat. No.: B1488521
CAS No.: 1247525-76-3
M. Wt: 207.27 g/mol
InChI Key: DCSYIJYDGAESAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The molecular structure of thiophene-based compounds can be analyzed using techniques like X-ray diffraction and density functional theory (DFT) .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical and Chemical Properties Analysis

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Novel aryloxyethyl derivatives of methanamine, including structures related to (2-Fluoro-5-(thiophen-2-yl)phenyl)methanamine, have been explored for their potential as biased agonists of serotonin 5-HT1A receptors. These compounds demonstrate significant antidepressant-like activity, indicating their potential as new antidepressant drug candidates (Sniecikowska et al., 2019).

Materials Science and Chemical Sensors

Thiophene, a core component of this compound, is widely recognized for its importance in heterocyclic compounds with diverse applications in material science and pharmaceuticals. Substituted thiophenes exhibit a broad spectrum of biological activities and are utilized in organic electronics, such as thin-film transistors and solar cells (Nagaraju et al., 2018). Additionally, novel thiophene substituted 1,3,4-oxadiazole derivatives have been studied for fluorescence quenching, highlighting their potential as sensors for aniline, a significant environmental contaminant (Naik et al., 2018).

Fluorophores and Sensing Applications

Compounds structurally similar to this compound have been synthesized for applications as fluorophores for the selective detection of metal ions, demonstrating significant potential in environmental monitoring and bioimaging. For example, azomethine-thiophene pincer ligands have been shown to fluoresce in response to specific metal ions, offering a pathway for the development of new chemosensors (Pedras et al., 2007).

Future Directions

Thiophene-based compounds have been widely studied for their potential applications in various fields, including medicinal chemistry, material science, and industrial chemistry . Future research may continue to explore these applications and develop new synthesis methods and applications for these compounds.

Properties

IUPAC Name

(2-fluoro-5-thiophen-2-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNS/c12-10-4-3-8(6-9(10)7-13)11-2-1-5-14-11/h1-6H,7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSYIJYDGAESAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=C(C=C2)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Fluoro-5-(thiophen-2-yl)phenyl)methanamine
Reactant of Route 2
Reactant of Route 2
(2-Fluoro-5-(thiophen-2-yl)phenyl)methanamine
Reactant of Route 3
Reactant of Route 3
(2-Fluoro-5-(thiophen-2-yl)phenyl)methanamine
Reactant of Route 4
Reactant of Route 4
(2-Fluoro-5-(thiophen-2-yl)phenyl)methanamine
Reactant of Route 5
Reactant of Route 5
(2-Fluoro-5-(thiophen-2-yl)phenyl)methanamine
Reactant of Route 6
Reactant of Route 6
(2-Fluoro-5-(thiophen-2-yl)phenyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.